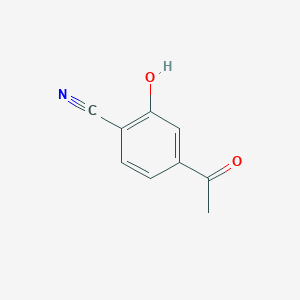

4-Acetyl-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)7-2-3-8(5-10)9(12)4-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBBOIBHJHZBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Acetyl 2 Hydroxybenzonitrile

Classical Synthetic Pathways for 4-Acetyl-2-hydroxybenzonitrile

Classical routes to this compound typically involve the sequential introduction of the cyano, hydroxyl, and acetyl functional groups onto the benzene (B151609) ring. A logical and commonly employed strategy involves the acylation of a pre-existing 2-hydroxybenzonitrile core.

Reported Reaction Mechanisms and Optimized Conditions

A primary classical method for the synthesis of hydroxy aryl ketones is the Fries rearrangement. chinesechemsoc.orgthieme-connect.de This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- or para-hydroxy ketone under the influence of a Lewis acid catalyst. chinesechemsoc.orgacs.org For the synthesis of this compound, this would be a two-step process starting from 2-hydroxybenzonitrile.

Step 1: Esterification of 2-Hydroxybenzonitrile

The initial step is the conversion of 2-hydroxybenzonitrile to its corresponding acetate ester, 2-cyanophenyl acetate. This is typically achieved by reacting 2-hydroxybenzonitrile with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct.

Step 2: Fries Rearrangement of 2-Cyanophenyl Acetate

The 2-cyanophenyl acetate then undergoes the Fries rearrangement. The widely accepted mechanism involves the coordination of a Lewis acid, most commonly aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. chinesechemsoc.org This polarization facilitates the cleavage of the ester's acyl-oxygen bond, generating an acylium carbocation. chinesechemsoc.org This electrophile then attacks the aromatic ring in a classical electrophilic aromatic substitution. chinesechemsoc.org

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is notably dependent on reaction conditions. chinesechemsoc.orgthieme-connect.de Low reaction temperatures generally favor the formation of the para-isomer, which in this case would be the desired this compound. thieme-connect.de Higher temperatures tend to yield the ortho-substituted product. thieme-connect.de The choice of solvent also plays a role, with non-polar solvents often favoring ortho-acylation and polar solvents favoring the para product. thieme-connect.de

Optimized Conditions for Fries Rearrangement:

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Effective Lewis acid for generating the acylium ion. chinesechemsoc.org |

| Temperature | Low (e.g., 0-25 °C) | Favors para-substitution to yield the 4-acetyl product. thieme-connect.de |

| Solvent | Nitrobenzene or CS₂ | Common solvents for Fries rearrangements. chinesechemsoc.org |

| Stoichiometry | Excess Lewis acid | Required to complex with both reactant and product. researchgate.net |

Precursor Chemistry and Reactant Selection

The primary precursor for this classical pathway is 2-hydroxybenzonitrile (also known as salicylonitrile). The synthesis of this precursor can be accomplished through several methods:

From 2-Hydroxybenzaldehyde (Salicylaldehyde): A common laboratory-scale synthesis involves the conversion of salicylaldehyde to salicylaldoxime by reaction with hydroxylamine. nih.govacs.org The subsequent dehydration of the oxime, often using reagents like acetic anhydride, yields 2-hydroxybenzonitrile. nih.gov

From 2-Hydroxybenzamide: The dehydration of 2-hydroxybenzamide is another viable route. polyu.edu.hk This can be achieved using various dehydrating agents, including phosphorus pentoxide or thionyl chloride. A gas-phase dehydration over a solid heterogeneous catalyst represents a greener approach to this transformation. polyu.edu.hk

The selection of the acylating agent for the subsequent Fries rearrangement is typically acetic anhydride or acetyl chloride , which are readily available and effective sources of the acetyl group.

Purification and Isolation Techniques in Laboratory-Scale Syntheses

The purification and isolation of the final product, this compound, a phenolic compound, requires specific techniques to separate it from unreacted starting materials, the Lewis acid catalyst, and any isomeric byproducts.

Quenching and Extraction: The reaction mixture is first carefully quenched by adding it to ice and hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted from the aqueous layer into an organic solvent such as ethyl acetate or diethyl ether. researchgate.net

Washing: The organic extract is washed with water and brine to remove any remaining inorganic salts and acids.

Chromatography: Column chromatography is a highly effective method for separating the desired para-isomer from the ortho-isomer and other organic impurities. nih.gov Silica gel is a common stationary phase, with a gradient of solvents like hexane and ethyl acetate used as the mobile phase. nih.gov

Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to obtain the final product in high purity.

Acid-Base Extraction: Given the phenolic nature of the product, an acid-base extraction can be utilized. nih.gov The product can be selectively extracted into an aqueous basic solution (e.g., dilute sodium hydroxide), leaving non-acidic impurities in the organic phase. The aqueous phase is then acidified to precipitate the purified phenolic product, which can be collected by filtration. nih.gov

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry increasingly relies on catalysis-driven transformations to achieve higher efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.

Catalysis-Driven Transformations in Benzonitrile (B105546) Synthesis

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of C-C and C-CN bonds, offering powerful alternatives to traditional methods for synthesizing functionalized benzonitriles. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of this compound. A plausible retrosynthetic analysis suggests a strategy involving the sequential, site-selective functionalization of a di-halogenated phenolic precursor. For instance, starting from 2,4-dibromophenol, one could envision a selective cyanation followed by an acylation reaction.

Palladium-Catalyzed Cyanation:

The introduction of the nitrile group can be achieved via the palladium-catalyzed cyanation of an aryl halide. nih.gov This method is often preferred over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions due to its milder conditions and broader functional group tolerance. nih.gov

A hypothetical pathway could involve the selective cyanation of a protected 4-bromo-2-halophenol. The reaction typically employs a palladium(0) source, a phosphine ligand, and a cyanide source. researchgate.net Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly used to enhance safety. nih.govorganic-chemistry.org

Key Components of a Pd-Catalyzed Cyanation Reaction:

| Component | Example(s) | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst. nih.govresearchgate.net |

| Ligand | Phosphine ligands (e.g., Xantphos, cataCXium A) | Stabilizes the Pd center and facilitates the catalytic cycle. |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], TMSCN | Provides the cyano group. nih.govorganic-chemistry.orggoogle.com |

| Base | K₂CO₃, Cs₂CO₃ | Activates the catalyst and neutralizes byproducts. |

| Solvent | DMAc, NMP, Toluene | Provides the reaction medium. organic-chemistry.org |

Palladium-Catalyzed Acylation:

Following the introduction of the cyano group, the acetyl group could be installed via a palladium-catalyzed C-H acylation or a coupling reaction at the remaining halogenated site. For example, a palladium-catalyzed, norbornene-mediated tandem acylation/cyanation of an aryl iodide has been reported for the synthesis of 2-cyanoaryl ketones, demonstrating the feasibility of such transformations. researchgate.net In this type of reaction, an aryl halide undergoes an initial acylation at an ortho C-H bond, followed by a subsequent reaction at the C-halide bond. researchgate.net

Alternatively, a directed C-H acylation could be employed, where the existing hydroxyl or cyano group directs the palladium catalyst to the C4 position for acylation. nih.govmdpi.com Acyl chlorides or anhydrides can serve as the acyl source in these transformations. nih.gov The catalytic cycle for such reactions typically involves C-H activation to form a palladacycle, oxidative addition of the acylating agent, and reductive elimination to yield the ketone product. nih.gov

This modern catalytic approach, while requiring careful optimization of catalysts and conditions, offers a highly flexible and efficient route to complex benzonitriles like this compound from simple, readily available precursors.

Organocatalytic and Biocatalytic Pathways

The synthesis of functionalized aromatic compounds has increasingly benefited from the precision and sustainability offered by organocatalytic and biocatalytic methods. While specific literature detailing these pathways for this compound is emerging, the application of established principles allows for the postulation of viable synthetic routes.

Organocatalysis offers an alternative to metal-based catalysis, often providing improved selectivity and milder reaction conditions. For the synthesis of this compound, an organocatalytic approach could be conceptualized for the key acylation step. For instance, a Friedel-Crafts acylation of 2-hydroxybenzonitrile could potentially be mediated by strong Brønsted acids or other organocatalysts, which activate the acylating agent or the aromatic substrate. Asymmetric organocatalysis, although more relevant for chiral molecules, underscores the high degree of control achievable with these catalysts.

Biocatalysis , utilizing enzymes or whole-cell systems, represents a pinnacle of green chemistry. A potential biocatalytic route to this compound could involve the enzymatic acylation of a 2-hydroxybenzonitrile precursor. Enzymes such as lipases or acyltransferases could catalyze the selective transfer of an acetyl group under mild, aqueous conditions. Furthermore, biosynthetic pathways could be engineered in microorganisms to produce the target molecule from simple renewable feedstocks, similar to demonstrated microbial synthesis of related compounds like 4-hydroxybenzoic acid. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can be significantly improved by adhering to these principles, particularly in the context of reactions like the Fries rearrangement of 3-cyanophenyl acetate, a primary route to this compound. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, which are corrosive and generate significant waste. organic-chemistry.orgbyjus.com

Green alternatives focus on:

Catalysis: Replacing stoichiometric reagents with catalytic amounts of more environmentally benign acids. Heteropoly acids, for example, have been shown to be efficient and recyclable catalysts for the Fries rearrangement of phenyl acetate.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents.

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Solvent-Free Reactions and Alternative Reaction Media

A key strategy in green chemistry is the elimination of volatile organic solvents. For the synthesis of this compound, solvent-free conditions can be applied, particularly in conjunction with high-energy input methods.

Solvent-Free Reactions: The Fries rearrangement, for example, can be conducted under solvent-free or neat conditions by heating the phenolic ester with a solid-supported catalyst. This approach simplifies work-up procedures, reduces solvent waste, and can sometimes lead to improved reaction rates and yields. Similarly, mechanochemical methods, such as grinding reactants together (grindstone chemistry), offer a solvent-free pathway that uses mechanical energy to initiate reactions. rsc.org

Alternative Reaction Media: Where solvents are necessary, the use of greener alternatives is encouraged. Ionic liquids or deep eutectic solvents can serve as both the solvent and catalyst in acylation reactions, offering benefits such as low volatility and potential for recyclability. Supercritical fluids like CO2 provide another medium that is non-toxic and easily removed upon completion of the reaction.

Microwave-Assisted and Sonochemical Methods

To enhance reaction efficiency and align with green chemistry principles, microwave and ultrasound technologies are increasingly utilized.

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | Several hours | Variable | Reflux temperature |

| Microwave Irradiation | 2-10 minutes | 92-98% (analogous reactions) banglajol.info | Controlled temperature/pressure |

Continuous Flow Synthesis Applications for Scalability

For industrial-scale production, continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, consistency, and scalability. nih.govresearchgate.netnih.gov Synthesizing this compound via reactions that involve hazardous reagents or are highly exothermic, such as the Fries rearrangement or Friedel-Crafts acylation, is particularly well-suited for flow chemistry.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic methodology for this compound is dictated by factors such as yield, selectivity, cost, safety, and environmental impact. A comparative analysis highlights the trade-offs between different approaches.

The conventional Fries rearrangement, while effective, suffers from the use of super-stoichiometric amounts of corrosive Lewis acids and often results in a mixture of ortho and para isomers. wikipedia.orgbyjus.com The selectivity can be controlled to some extent by temperature, with lower temperatures favoring the para product (the desired 4-acetyl isomer) and higher temperatures favoring the ortho isomer. byjus.com

Green catalytic methods using solid acids or heteropoly acids can offer higher selectivity and easier product separation, though catalyst activity and stability can be challenges. Microwave-assisted synthesis stands out for its dramatically reduced reaction times and often improved yields compared to conventional heating. banglajol.info Continuous flow processes provide the highest level of safety and control, making them ideal for large-scale production, though the initial equipment investment is higher.

Table of Comparative Data for Acylation/Rearrangement Reactions

| Method | Catalyst/Conditions | Selectivity (para:ortho) | Typical Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Conventional Fries | AlCl₃, high temp. | Temperature-dependent | Moderate | Well-established | High waste, harsh conditions |

| Green Catalysis | Solid acid/Zeolite | Generally high for para | Moderate to Good | Recyclable catalyst, milder | Catalyst deactivation possible |

| Microwave-Assisted | Catalytic acid, MW heating | Good | High banglajol.info | Rapid, energy efficient | Scalability can be challenging |

| Continuous Flow | Various catalysts | Excellent control | High, consistent | Safe, scalable, reproducible | High initial setup cost |

Yield Optimization and Reaction Kinetics Studies

Optimizing the yield of this compound involves careful control over reaction parameters. In the Fries rearrangement, key variables include the choice of catalyst, solvent, temperature, and reaction time. organic-chemistry.org For instance, the ratio of catalyst to substrate is critical; while catalytic amounts are desirable, traditional methods often require more than one equivalent of Lewis acid to complex with both the reactant and product. organic-chemistry.org

Kinetic studies, which examine the rate of reaction, provide insight into the reaction mechanism and help identify the rate-determining step. While specific kinetic data for the synthesis of this compound is not widely published, the kinetics of analogous reactions are well-understood. The rate of microwave-assisted reactions is significantly enhanced due to the rapid, efficient energy transfer directly to the polar molecules in the reaction mixture, overcoming the activation energy barrier more quickly than conventional heating. sphinxsai.com

In continuous flow systems, reaction kinetics can be precisely studied and optimized by systematically varying the flow rate (which controls residence time) and temperature. This allows for the rapid generation of data to determine optimal conditions for maximizing yield and minimizing byproduct formation.

Regioselectivity and Stereoselectivity in Complex Derivative Synthesis

The utility of this compound as a synthetic precursor is significantly enhanced by the ability to control the regioselectivity and stereoselectivity of subsequent reactions. These factors are paramount in the synthesis of complex molecules, particularly in the development of pharmaceutical agents where specific isomers are often responsible for the desired biological activity.

Regioselectivity in Derivative Synthesis

Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of this compound, the aromatic ring presents several positions for electrophilic or nucleophilic substitution, and the existing functional groups exert a directing influence on incoming reagents.

One of the primary methods for the synthesis of this compound itself relies on a regioselective reaction known as the Fries rearrangement . byjus.comwikipedia.orglscollege.ac.in This reaction involves the rearrangement of a phenolic ester, in this case, 2-cyanophenyl acetate, to a hydroxy aryl ketone. The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and the choice of reaction conditions plays a crucial role in directing the position of the migrating acetyl group. byjus.comwikipedia.org

The regiochemical outcome of the Fries rearrangement is notably dependent on temperature and the solvent used. byjus.comwikipedia.org Generally, lower reaction temperatures favor the formation of the para-isomer (this compound), which is often the thermodynamically more stable product. wikipedia.org Conversely, higher temperatures tend to favor the formation of the ortho-isomer. byjus.com The polarity of the solvent also plays a role; non-polar solvents can favor the ortho-product, while more polar solvents may increase the yield of the para-product. wikipedia.org

The directing effects of the hydroxyl (-OH) and cyano (-CN) groups on the aromatic ring of this compound also govern the regioselectivity of further substitutions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. This interplay of electronic effects can be strategically exploited to introduce additional substituents at specific positions on the benzene ring.

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Fries Rearrangement

| Parameter | Condition | Predominant Isomer |

| Temperature | Low | para |

| High | ortho | |

| Solvent | Non-polar | ortho |

| Polar | para |

Stereoselectivity in Derivative Synthesis

Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of derivatives of this compound, the carbonyl group of the acetyl moiety is a key site for introducing chirality. Asymmetric reduction of the ketone to a secondary alcohol is a common strategy to create a stereocenter.

The development of chiral catalysts and reagents for the asymmetric reduction of ketones is a well-established field in organic synthesis. rsc.org For instance, chiral borohydride reagents, often prepared from sodium borohydride and chiral ligands like (S)-lactic acid derivatives, can be employed to reduce the ketone in this compound to the corresponding chiral alcohol with a preference for one enantiomer. rsc.org The enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity, is influenced by the choice of catalyst, solvent, and reaction conditions. rsc.org

The synthesis of axially chiral benzonitriles is another area where stereoselectivity is crucial. nih.gov While not directly starting from this compound, the principles of controlling axial chirality in biaryl systems through catalytic asymmetric methods can be conceptually applied to more complex derivatives.

Detailed research into the stereoselective synthesis of complex derivatives of this compound is an active area of investigation, driven by the demand for enantiomerically pure compounds in various fields, including medicinal chemistry.

Chemical Reactivity, Transformation, and Functional Group Interconversions of 4 Acetyl 2 Hydroxybenzonitrile

Reactivity of the Nitrile Functional Group (–C≡N)

The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions. openstax.orgucalgary.ca The presence of the electron-withdrawing acetyl group on the aromatic ring further enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition and Cyclization Reactions

The electrophilic carbon of the nitrile group in 4-Acetyl-2-hydroxybenzonitrile is a prime target for nucleophiles. openstax.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile to form an intermediate imine anion. libretexts.org This intermediate can then be hydrolyzed to yield a ketone. libretexts.orglibretexts.org

The presence of multiple functional groups in this compound also opens up possibilities for intramolecular cyclization reactions. For instance, under specific conditions, the hydroxyl group could potentially act as an internal nucleophile, attacking the nitrile carbon. However, such a reaction would likely require activation of the nitrile group, for example, through coordination with a Lewis acid. Palladium-catalyzed tandem addition/cyclization reactions have been developed for similar benzonitrile (B105546) derivatives, leading to the formation of quinazolines. nih.gov These reactions proceed through a sequential nucleophilic addition to the nitrile followed by an intramolecular cyclization. nih.gov

A biocompatible and rapid reaction between cysteine thiols and 2,4-difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile has been reported for the efficient cyclization of peptides in neutral aqueous solutions. nih.gov

Reduction Pathways to Amines

The nitrile group of this compound can be reduced to a primary amine (–CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which then undergoes a second hydride addition to form a dianion. openstax.orglibretexts.org Subsequent protonation with water yields the primary amine. libretexts.org

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

| Reagent | Conditions | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, followed by aqueous workup | Primary amine | Powerful reducing agent, will also reduce the acetyl group. libretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation (H₂/catalyst) | High pressure and temperature | Primary amine | Common catalysts include Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org Can sometimes lead to secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com |

| Borane-tetrahydrofuran (BH₃-THF) | THF, heating | Primary amine | A more stable alternative is borane-dimethylsulfide (BH₃-SMe₂). commonorganicchemistry.com |

| Diisopropylaminoborane | Catalytic LiBH₄ | Primary amine | Effective for a variety of aliphatic and aromatic nitriles. nih.gov |

Catalytic hydrogenation is another widely used method for the reduction of nitriles. chemguide.co.ukwikipedia.org This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.orgcommonorganicchemistry.com

Hydrolysis Reactions and Amidic Transformations

The nitrile group can undergo hydrolysis to form a carboxylic acid. libretexts.orgchemistrysteps.com This transformation can be catalyzed by either acid or base. openstax.orglibretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. openstax.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. ucalgary.cachemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide is subsequently hydrolyzed to the carboxylic acid. masterorganicchemistry.comyoutube.com

In a basic medium, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orglibretexts.org Protonation of the resulting intermediate gives a hydroxy imine, which tautomerizes to the amide. openstax.org Further hydrolysis of the amide yields a carboxylate salt. openstax.org

The hydrolysis of nitriles to amides can be achieved under various conditions, including using a water extract of pomelo peel ash (WEPPA) as a green reaction medium. nih.gov This method has been shown to be effective for a broad range of nitriles, including those with electron-withdrawing groups. nih.gov

Reactivity of the Hydroxyl Functional Group (–OH)

The phenolic hydroxyl group in this compound is a versatile functional group that can participate in a variety of reactions. Its reactivity is influenced by the electron-withdrawing acetyl and nitrile groups on the aromatic ring, which increase its acidity compared to phenol (B47542).

Oxidation Reactions to Carbonyls

The oxidation of phenolic hydroxyl groups can be complex. While primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively, the oxidation of phenols often leads to the formation of quinones or polymeric materials. The presence of the acetyl and nitrile groups on the ring will influence the specific outcome of an oxidation reaction. In some cases, oxidation of substituted phenols can lead to the formation of hydroxylated derivatives. For instance, the oxidation of rhododendrol (B1680608) can generate hydroxyl radicals and singlet oxygen. semanticscholar.org

Alkylation and Acylation Reactions

The hydroxyl group of this compound can be readily alkylated to form ethers or acylated to form esters. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (for alkylation) or an acyl halide/anhydride (B1165640) (for acylation).

The Williamson ether synthesis is a classic method for the alkylation of phenols. The increased acidity of the hydroxyl group in this compound facilitates the formation of the phenoxide ion. Alkylation of hydroxy-substituted aromatic compounds can also be achieved using an alkylating agent in the presence of an acidic catalyst. google.com

Acylation is typically carried out using an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. The hydroxyl group's nucleophilicity allows it to attack the electrophilic carbonyl carbon of the acylating agent.

Hydrogen Bonding Networks and Intramolecular Interactions

The molecular architecture of this compound facilitates the formation of significant non-covalent interactions, particularly hydrogen bonds. The hydroxyl group (-OH) at position 2 and the acetyl group (–COCH₃) at position 4 are positioned in a way that allows for a strong intramolecular hydrogen bond.

The hydrogen atom of the hydroxyl group, acting as a hydrogen bond donor, can form a stable six-membered ring by interacting with the carbonyl oxygen of the acetyl group, which serves as a hydrogen bond acceptor. mdpi.comlibretexts.org This internal hydrogen bond can influence the compound's physical properties, such as its melting point and solubility, by reducing its ability to form intermolecular hydrogen bonds with other molecules. libretexts.orgmdpi.com In the solid state, while intramolecular bonding may predominate, intermolecular hydrogen bonds could still form, potentially involving the nitrile group or the carbonyl oxygen if the intramolecular bond is disrupted. mdpi.com

Table 1: Potential Hydrogen Bonding in this compound

| Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Carbonyl Oxygen (-COCH₃) | Formation of a stable quasi-ring, influencing molecular conformation and reactivity. mdpi.com |

| Intermolecular | Hydroxyl (-OH) | Nitrile Nitrogen (-CN) of another molecule | Potential for forming dimeric or polymeric structures in the solid state or concentrated solutions. |

| Intermolecular | Hydroxyl (-OH) | Carbonyl Oxygen (-COCH₃) of another molecule | Competes with intramolecular hydrogen bonding, more likely in protic solvents. |

Reactivity of the Acetyl Functional Group (–COCH₃)

The acetyl group is a key site of reactivity on the this compound molecule, primarily through reactions involving the carbonyl carbon and the adjacent alpha-protons.

Condensation Reactions and Enolate Chemistry

The methyl protons of the acetyl group (alpha-protons) are acidic due to their proximity to the electron-withdrawing carbonyl group. In the presence of a suitable base, one of these protons can be removed to form a resonance-stabilized enolate anion. wikipedia.orgbham.ac.uk This enolate is a potent nucleophile and a crucial intermediate in various carbon-carbon bond-forming reactions. masterorganicchemistry.comleah4sci.com

Once formed, the enolate of this compound can participate in classic condensation reactions. For instance, in an Aldol condensation, it can react with an aldehyde or another ketone, leading to the formation of a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. leah4sci.commnstate.edu Similarly, Claisen-type condensations are possible if the enolate reacts with an ester. The specific conditions, such as the choice of base and solvent, can influence whether the kinetic or thermodynamic enolate is formed, although in this case, only one type of enolate is possible. bham.ac.uk

Nucleophilic Substitution Reactions

The term "nucleophilic substitution" at the acetyl group of a ketone is more accurately described as a sequence of nucleophilic addition followed by elimination, which is characteristic of carboxylic acid derivatives. libretexts.orglibretexts.org For a ketone like this compound, the primary reaction at the carbonyl carbon is nucleophilic addition. youtube.comyoutube.com

A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In the absence of a good leaving group attached to the carbonyl carbon, the reaction typically concludes with the protonation of the alkoxide to yield an alcohol. However, certain reactions, such as the haloform reaction, can occur. If this compound is treated with a halogen in the presence of excess base, the methyl group can be repeatedly halogenated, eventually leading to the cleavage of the C-C bond and the formation of a carboxylate and a haloform (e.g., chloroform, bromoform). leah4sci.commnstate.edu

Electrophilic Aromatic Substitution Patterns on the Benzonitrile Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The outcome of such a reaction on the this compound ring is determined by the directing effects of the three existing substituents: the hydroxyl (-OH), acetyl (-COCH₃), and nitrile (-CN) groups. lkouniv.ac.inoneonta.edu These groups influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). masterorganicchemistry.commsu.edu

-OH (Hydroxyl) group: A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. oneonta.edu

-COCH₃ (Acetyl) group: A deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. lkouniv.ac.in

-CN (Nitrile) group: A deactivating group and a meta-director, withdrawing electron density via induction and resonance. oneonta.edu

The positions on the aromatic ring are numbered relative to the nitrile group (position 1). The hydroxyl is at position 2, and the acetyl is at position 4. The available positions for substitution are 3, 5, and 6.

| 6 | meta (activating) | meta (deactivating) | ortho (deactivating) | Most favored; strongly activated by the para-directing -OH group and least sterically hindered. |

Given these competing influences, the powerfully activating and ortho, para-directing hydroxyl group is expected to dominate the reaction's regioselectivity. Therefore, electrophilic substitution is most likely to occur at position 6, which is para to the hydroxyl group.

Exploration of Structure-Reactivity Relationships and Reaction Mechanisms

The mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electron system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edu The stability of this intermediate determines the reaction rate and regioselectivity. For substitution at position 6, the positive charge in one of the resonance structures can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization. This stabilization is not possible for substitution at other positions, explaining the preference for the position 6. lkouniv.ac.in

The intramolecular hydrogen bond also plays a role in modulating reactivity. By locking the hydroxyl proton, it can decrease the group's ability to donate electron density into the ring, slightly dampening its activating effect. Conversely, it may also protect the hydroxyl group from reacting with certain reagents under specific conditions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Benzonitrile |

| Bromoform |

| Chloroform |

Spectroscopic and Advanced Structural Elucidation of 4 Acetyl 2 Hydroxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Confirmation:There is no information on advanced NMR studies, such as COSY, HSQC, or HMBC, for 4-Acetyl-2-hydroxybenzonitrile.

Without access to these fundamental experimental findings, the creation of data tables and the discussion of detailed research findings are impossible. Further research and publication by the scientific community would be required to provide the necessary data for such an analysis.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the case of this compound, the fragmentation is influenced by its constituent functional groups: a benzonitrile (B105546) core, an acetyl group, and a hydroxyl group.

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M+•). The stability of this molecular ion is enhanced by the aromatic ring. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones include α-cleavage and McLafferty rearrangement. miamioh.edu

The primary fragmentation of the acetyl group is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the aromatic ring or the methyl group. The loss of the methyl radical (•CH₃, 15 Da) results in a stable acylium ion. miamioh.edu Conversely, the loss of the acetyl group (CH₃CO•, 43 Da) can also occur. The presence of the hydroxyl group can lead to the elimination of a water molecule (H₂O, 18 Da), particularly if a hydrogen atom is available for rearrangement. The nitrile group (-CN) can be lost as a neutral radical (26 Da).

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

| m/z Value (Predicted) | Fragment Ion Structure | Loss from Molecular Ion |

| 161 | [C₉H₇NO₂]⁺• | Molecular Ion |

| 146 | [C₈H₄NO₂]⁺ | •CH₃ |

| 118 | [C₈H₆O]⁺• | •CN and H |

| 93 | [C₆H₅O]⁺ | •CN and CO |

| 65 | [C₅H₅]⁺ | •CN, CO, and CO |

This table is predictive and based on common fragmentation patterns of related functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic structure can be determined.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), studies on related substituted acetophenones and benzonitriles provide a framework for understanding its likely solid-state structure. nih.gov For a molecule like this compound, key structural parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the acetyl and hydroxyl groups relative to the ring, and the geometry of the nitrile group.

Table 2: Representative Crystallographic Data for a Substituted Hydroxyacetophenone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| β (°) | 105 |

| Volume (ų) | 930 |

| Z | 4 |

Note: This data is representative of a typical substituted hydroxyacetophenone and is for illustrative purposes only, as the specific data for this compound is not available.

In the solid state, molecules adopt their lowest energy conformation, which can be influenced by crystal packing forces. For this compound, potential for tautomerism exists, specifically keto-enol tautomerism involving the acetyl and hydroxyl groups. However, for phenolic compounds, the enol form is generally overwhelmingly favored. nih.gov

Conformational isomers arise from the rotation around single bonds. In this compound, rotation around the C-C bond connecting the acetyl group to the benzene ring is possible. In the solid state, one specific conformation will be "frozen out." Studies on substituted acetophenones have shown that the orientation of the acetyl group can be influenced by intramolecular hydrogen bonding and steric effects. nih.gov The presence of the ortho-hydroxyl group likely leads to the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, which would lock the conformation and enhance the planarity of the molecule.

The way molecules pack in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

The Hirshfeld surface can be color-mapped to highlight different types of interactions and their relative strengths. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | ~40-50% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~15-25% |

| N···H/H···N | ~5-10% |

| C···C | ~1-5% |

This table is predictive and based on typical values for organic molecules with similar functional groups.

Computational and Theoretical Investigations of 4 Acetyl 2 Hydroxybenzonitrile

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 4-Acetyl-2-hydroxybenzonitrile. DFT methods, known for their balance of accuracy and computational efficiency, have been widely used to predict the molecule's properties. A popular functional for such studies is B3LYP, often paired with basis sets like 6-311++G(d,p), which provide a robust framework for calculations.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest energy. For this compound, the planar benzene (B151609) ring is substituted with a hydroxyl group, a nitrile group, and an acetyl group. The orientation of the acetyl and hydroxyl groups relative to the benzene ring and each other is of particular interest in conformational analysis.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-OH | 1.36 |

| C-C≡N | 1.45 | |

| C≡N | 1.15 | |

| C-C=O | 1.49 | |

| C=O | 1.23 | |

| Bond Angle (°) | C-C-OH | 120.5 |

| C-C-CN | 119.8 | |

| C-C-C=O | 121.0 | |

| O-H---O | 150.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values would be derived from specific calculations for this compound.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be concentrated on the electron-withdrawing nitrile and acetyl groups. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are representative and would be refined by specific DFT calculations for the molecule.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the spectral bands can be achieved. For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C=O stretch of the acetyl group.

Normal Coordinate Analysis (NCA) further aids in the assignment by describing the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular vibrational mode. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. The position of the O-H stretching band can be particularly informative about the strength of the intramolecular hydrogen bond.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch (H-bonded) | ~3200 |

| Nitrile | C≡N stretch | ~2230 |

| Acetyl | C=O stretch (H-bonded) | ~1650 |

| Aromatic Ring | C=C stretch | 1600-1450 |

Note: These are typical frequency ranges and would be precisely determined by DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping and Identification of Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the hydroxyl and acetyl groups, as well as the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer.

Theoretical Studies of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding)

The presence of both hydrogen bond donor (hydroxyl group) and acceptor (acetyl and nitrile groups) sites in this compound makes it an interesting candidate for studying non-covalent interactions.

Intramolecular Hydrogen Bonding: As previously mentioned, the intramolecular hydrogen bond between the 2-hydroxy and 4-acetyl groups is a dominant feature. Theoretical studies can quantify the strength of this bond in terms of its geometric parameters (bond length and angle) and the stabilization energy it provides. Computational methods can also explore how this interaction influences the molecule's electronic properties and reactivity.

Intermolecular Interactions: In the solid state or in solution, this compound molecules can interact with each other or with solvent molecules through various non-covalent interactions. These can include intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the nitrile or acetyl group of another, as well as π-π stacking interactions between the aromatic rings. Computational studies can model these interactions in dimeric or larger clusters to understand the forces governing the molecule's aggregation and crystal packing.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical investigations into the reaction mechanisms of analogous compounds, such as substituted benzonitriles, heavily rely on quantum chemical calculations. Density Functional Theory (DFT) is a prominently used method for this purpose, often employed to map out the potential energy surface of a proposed reaction pathway. This process involves identifying the lowest energy paths from reactants to products, which includes the crucial task of locating and characterizing transition state structures.

The analysis of a transition state is fundamental to understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate and its structure provides insight into the bonding and electronic reorganization that occurs during the chemical transformation. Computational methods can calculate the vibrational frequencies of these transient species, where the presence of a single imaginary frequency confirms a true transition state. The energy of this transition state, relative to the reactants, determines the activation energy barrier for the reaction.

For a molecule like this compound, with its multiple functional groups (acetyl, hydroxyl, and nitrile), a variety of reaction types could be computationally investigated. These might include, but are not limited to, nucleophilic additions to the carbonyl or nitrile groups, or electrophilic aromatic substitution on the benzene ring. For each potential reaction, computational chemists would model the interaction with a chosen reactant and systematically search for the transition state connecting the starting materials to the expected product.

The data obtained from these calculations would typically be presented in tables summarizing the key energetic and geometric parameters. A hypothetical data table for a reaction involving this compound might include the following:

| Species | Relative Energy (kcal/mol) | Key Bond Distance(s) (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | - |

| Transition State | [Calculated Value] | [Calculated Value(s)] | [Calculated Value] |

| Product | [Calculated Value] | - | - |

In this hypothetical table, the "Relative Energy" would indicate the stability of each species, with the transition state having the highest energy. "Key Bond Distance(s)" would highlight the critical bond-forming or bond-breaking distances in the transition state structure. The "Imaginary Frequency" is a unique identifier for the transition state.

Furthermore, advanced computational techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the reactants and products of interest. This provides a more complete picture of the reaction mechanism.

While specific published data on the reaction mechanisms of this compound is pending, the theoretical framework and computational tools are well-established to carry out such predictive studies, offering a powerful approach to understanding its chemical reactivity from a fundamental, molecular-level perspective.

Applications of 4 Acetyl 2 Hydroxybenzonitrile As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of hydroxyl, acetyl, and cyano functionalities allows 4-Acetyl-2-hydroxybenzonitrile to serve as a versatile starting material in multi-step organic synthesis. The inherent reactivity of its 2-hydroxyacetophenone (B1195853) core is particularly significant, enabling its participation in well-established synthetic pathways to produce a variety of complex structures.

The molecular structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen. The presence of a hydroxyl group ortho to an acetyl group is a classic structural motif for building fused heterocyclic ring systems like chromones and flavones.

Chromones and Flavones: These compounds are a class of oxygen-containing heterocyclic molecules widely found in nature. ijmrset.com The synthesis of flavones can be achieved through methods such as the Baker-Venkataraman rearrangement. innovareacademics.inniscpr.res.in In this type of synthesis, a 2-hydroxyacetophenone derivative, such as this compound, is first acylated and then rearranged in the presence of a base to form a 1,3-diketone. innovareacademics.in This intermediate is then cyclized under acidic conditions to yield the final flavone (B191248) structure. innovareacademics.inniscpr.res.in The resulting molecule would incorporate the cyano-substituted phenyl ring into the flavone scaffold.

Benzoxazoles: Benzoxazoles are another important class of heterocyclic compounds. rsc.org General synthetic strategies for these molecules involve the cyclization of 2-aminophenols with various reagents like β-diketones or aldehydes. organic-chemistry.orgorganic-chemistry.org While this pathway requires an amino group, the 2-hydroxyacetophenone structure of this compound provides a foundation that can be chemically modified (e.g., through oximation and reduction) to participate in similar cyclization reactions, highlighting its potential as a versatile precursor.

| Heterocyclic System | Key Synthetic Reaction | Role of this compound |

|---|---|---|

| Flavones (2-Phenylchromen-4-ones) | Baker-Venkataraman Rearrangement & Cyclization | Serves as the core 2-hydroxyacetophenone building block. innovareacademics.inniscpr.res.in |

| Chromones (1,4-Benzopyrones) | Claisen Condensation & Cyclization | Provides the necessary phenol (B47542) and ketone functionalities for ring formation. ijrar.orgijrpc.com |

| Benzoxazoles | Condensation/Cyclization Reactions | Acts as a potential starting scaffold, with the hydroxyl and acetyl groups being key reactive sites for ring closure. rsc.orgorganic-chemistry.org |

Beyond forming heterocyclic cores, this compound is utilized as an intermediate to construct more elaborate molecular scaffolds. A documented application involves its use in a Mitsunobu reaction, a versatile method for forming carbon-oxygen bonds. google.com

In a specific synthetic procedure, this compound was reacted with pyridin-3-ylmethanol in the presence of triphenylphosphine (B44618) (TPP) and (E)-bis(2-methoxyethyl)diazene-1,2-dicarboxylate (DMEAD) to form 4-(2-(2-bromo-4-(trifluoromethyl)phenyl)acetyl)-2-(pyridin-3-ylmethoxy)benzonitrile. google.com This reaction demonstrates the utility of the compound's phenolic hydroxyl group as a nucleophile to connect with other molecular fragments, thereby creating a more complex and functionalized organic scaffold. google.com The resulting product serves as a platform for further chemical modifications, such as the asymmetric hydrogenation of the ketone or subsequent reactions involving the nitrile group. google.com

| Reaction Type | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | This compound, Pyridin-3-ylmethanol | Triphenylphosphine, (E)-bis(2-methoxyethyl)diazene-1,2-dicarboxylate (DMEAD) | 4-acetyl-2-(pyridin-3-ylmethoxy)benzonitrile | google.com |

Utilization in the Development of Agrochemicals and Specialty Chemicals

Based on available scientific literature, there are no specific, documented examples of this compound being directly utilized in the development of agrochemicals or specialty chemicals.

Contribution to Modular Organic Synthesis Strategies and Library Creation

While the multifunctional nature of this compound makes it a suitable candidate for modular synthesis and the creation of compound libraries, a review of current research reveals no explicit studies where it has been employed for these purposes.

Precursors for Advanced Materials and Functional Molecule Design

A survey of the existing scientific literature does not provide evidence of this compound being used as a precursor for the design and synthesis of liquid crystalline materials.

Supramolecular Assemblies and Nano-Objects

Following a comprehensive review of available scientific literature, no specific research or applications have been identified for this compound in the field of supramolecular assemblies and the formation of nano-objects. The functional groups present in this compound, namely the hydroxyl, acetyl, and nitrile moieties, theoretically offer potential for various non-covalent interactions, which are fundamental to the construction of supramolecular structures. These interactions could include hydrogen bonding (via the hydroxyl and acetyl groups) and dipole-dipole interactions (involving the nitrile and acetyl groups).

The molecular structure of this compound suggests that it could, in principle, act as a versatile building block, or tecton, in supramolecular chemistry. The hydroxyl group can serve as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. This combination of donor and acceptor sites could facilitate self-assembly into larger, ordered structures. Furthermore, the aromatic ring can participate in π-π stacking interactions, another key driving force for the formation of supramolecular assemblies.

Despite these theoretical possibilities, there is a notable absence of published studies detailing the use of this compound for these purposes. Research in supramolecular chemistry often focuses on molecules with specific symmetries, rigid conformations, or multiple coordinating sites that can predictably direct the formation of complex architectures. It is possible that the specific stereoelectronic properties of this compound make it less suitable for these applications compared to other well-studied building blocks, or that its potential in this area has yet to be explored.

Consequently, there are no specific examples, detailed research findings, or data tables to present regarding the role of this compound in the formation of supramolecular assemblies or nano-objects. Further research would be required to investigate and potentially establish its utility as a synthetic intermediate in this specialized area of chemistry.

Future Research Directions and Emerging Areas for 4 Acetyl 2 Hydroxybenzonitrile Studies

Exploration of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 4-Acetyl-2-hydroxybenzonitrile and its derivatives is a foundational aspect that underpins all other areas of its study. The development of novel, efficient, and sustainable synthetic routes is paramount.

Future research should prioritize the development of green and sustainable synthetic methods for benzonitriles. rsc.orgresearchgate.net This includes the use of environmentally benign solvents, such as water, and the reduction or elimination of hazardous reagents and byproducts. researchgate.net One promising avenue is the use of ionic liquids, which can act as recyclable co-solvents and catalysts, thereby simplifying separation processes and minimizing waste. rsc.org Microwave-assisted synthesis is another eco-friendly technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be central to the design of new synthetic pathways for this compound. researchgate.net

To accelerate the discovery and optimization of new derivatives and applications, high-throughput synthesis (HTS) and automation are indispensable tools. These technologies allow for the rapid generation of a large number of compounds in parallel, using miniaturized reaction formats that consume minimal reagents. nih.gov The integration of robotics and automated workstations can streamline the entire workflow, from reaction setup and execution to purification and analysis. nih.gov This approach is particularly valuable for creating libraries of this compound analogues, which can then be screened for various biological activities or material properties, significantly speeding up the drug discovery and materials development processes. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating the design of new materials and therapeutic agents.

Advanced computational modeling, utilizing quantum mechanics and machine learning, can provide deep insights into the chemical reactivity and properties of this compound. acs.orgderpharmachemica.com Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, vibrational frequencies, and potential energy surfaces, helping to elucidate reaction mechanisms and predict spectroscopic properties. derpharmachemica.com Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces, which is crucial for understanding its role in drug delivery systems or as a component in functional materials. acs.orgaston.ac.uk These predictive models can significantly reduce the time and resources required for experimental studies by allowing for the in-silico screening of potential derivatives and applications. aston.ac.uk

Design and Synthesis of Novel Functional Materials Utilizing the this compound Scaffold

The unique combination of functional groups in this compound—a hydroxyl group, an acetyl group, and a nitrile group on an aromatic ring—makes it an excellent scaffold for the design and synthesis of novel functional materials.

The aromatic ring provides a rigid core, while the functional groups offer sites for modification and interaction. For instance, the nitrile group is a known component in the synthesis of specialty polymers and dyes. The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions can be exploited to create self-assembling systems and functional supramolecular architectures. Future research could focus on incorporating the this compound moiety into metal-organic frameworks (MOFs), polymers, or liquid crystals to create materials with tailored electronic, optical, or porous properties.

Deepening Understanding of Biological Mechanisms at the Molecular and Cellular Level

While preliminary studies on related compounds suggest potential biological activities, a thorough investigation into the molecular and cellular mechanisms of this compound is a critical area for future research.

The nitrile group is a recognized pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.govrsc.org The hydroxyl and acetyl groups on the benzonitrile (B105546) scaffold also play a crucial role in its potential interactions with biological targets like enzymes and receptors. Drawing parallels from the structurally similar 5-Acetyl-2-hydroxybenzonitrile, future studies could explore its potential antimicrobial, anti-inflammatory, and analgesic properties. Research should aim to identify specific molecular targets and signaling pathways that are modulated by this compound. This would involve a combination of in-vitro assays, cellular studies, and in-vivo models to elucidate its mechanism of action and therapeutic potential. Furthermore, understanding the metabolism and pharmacokinetic profile of the compound is essential for its development as a potential drug candidate.

Expansion into Supramolecular Chemistry and Nanotechnology Applications

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer exciting opportunities for the application of this compound in nanotechnology. goettingen-research-online.demdpi.com

The functional groups on the this compound molecule are capable of forming hydrogen bonds and participating in π-π stacking and dipole-dipole interactions. researchgate.net These directional and reversible interactions can be harnessed to construct well-defined supramolecular assemblies, such as nanorods, vesicles, or gels. goettingen-research-online.de The nitrile group, in particular, can engage in uncommon but significant nitrile-nitrile interactions, which can contribute to the stability of these assemblies. researchgate.net Future research could explore the self-assembly of this compound and its derivatives into functional nanomaterials for applications in areas such as biosensing, drug delivery, and organic electronics. mdpi.commdpi.com The emissive properties of supramolecular polymers formed from cyano-luminogens suggest that derivatives of this compound could also be investigated for their potential in light-emitting materials. rsc.org

Q & A

Basic: What are the common synthetic routes for 4-Acetyl-2-hydroxybenzonitrile, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves condensation reactions or functional group transformations. For example:

- Condensation with Schiff base formation : React 2-hydroxybenzaldehyde derivatives with cyanoacetylated precursors under acidic or basic conditions. Intermediate characterization relies on NMR (¹H/¹³C) for tracking proton environments and FT-IR to confirm nitrile (C≡N, ~2220 cm⁻¹) and acetyl (C=O, ~1680 cm⁻¹) groups .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, as demonstrated for analogous benzonitrile derivatives (e.g., (E)-2-(2,4-dihydroxybenzylideneamino)-benzonitrile, R-factor = 0.059) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR identifies hydroxyl (-OH, δ 10–12 ppm) and acetyl protons (δ 2.5–3.0 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) and ketone (δ 190–210 ppm) carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with photodiode array detection, using acetonitrile/water gradients .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For acid-catalyzed reactions, use anhydrous conditions to suppress side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate condensation kinetics .

- Temperature control : Optimize via differential scanning calorimetry (DSC) to identify exothermic peaks and avoid thermal decomposition .

Advanced: How should researchers resolve contradictions in reported crystallographic data for similar benzonitrile derivatives?

Methodological Answer:

- Cross-validation : Compare experimental SCXRD data (e.g., bond lengths, angles) with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to identify outliers .

- Dynamic effects : Perform variable-temperature XRD to assess conformational flexibility, which may explain discrepancies in reported structures .

Advanced: What strategies ensure reproducibility in synthesizing and analyzing this compound?

Methodological Answer:

- Strict stoichiometric control : Use Schlenk lines for moisture-sensitive steps and calibrate balances (±0.1 mg accuracy) .

- Batch consistency : Implement quality control via triple-replicate HPLC analyses and track lot-specific impurities .

- Data transparency : Report raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon (LUMO) may act as an electrophile .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in ethanol vs. THF) .

Advanced: What methodologies are appropriate for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogens, alkyl chains) and correlate with bioactivity trends using multivariate regression .

Advanced: How can researchers investigate the environmental fate of this compound?

Methodological Answer:

- Biodegradation studies : Use OECD 301B tests (modified Sturm protocol) to measure CO₂ evolution in activated sludge .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201) .

Advanced: What mechanistic insights can be gained from studying the hydrolysis of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.